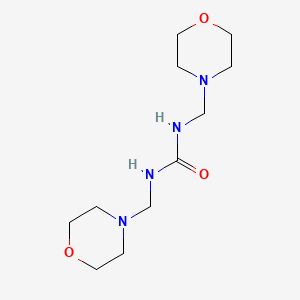

1,3-Bis(morpholin-4-ylmethyl)urea

CAS No.: 6969-60-4

Cat. No.: VC16132685

Molecular Formula: C11H22N4O3

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6969-60-4 |

|---|---|

| Molecular Formula | C11H22N4O3 |

| Molecular Weight | 258.32 g/mol |

| IUPAC Name | 1,3-bis(morpholin-4-ylmethyl)urea |

| Standard InChI | InChI=1S/C11H22N4O3/c16-11(12-9-14-1-5-17-6-2-14)13-10-15-3-7-18-8-4-15/h1-10H2,(H2,12,13,16) |

| Standard InChI Key | SNQPTCADDNMILA-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1CNC(=O)NCN2CCOCC2 |

Introduction

Synthesis and Optimization

Nucleophilic Addition in Aqueous Media

A scalable synthesis method involves reacting morpholine with potassium isocyanate () in water, avoiding toxic solvents . This approach achieves yields exceeding 85% with high purity, validated by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) . The reaction mechanism proceeds via nucleophilic attack of morpholine’s amine on the electrophilic carbon of isocyanate, forming the urea linkage .

Table 1: Synthesis Conditions and Yields

| Reactant | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Morpholine | Water | 25 | 87 | 98 |

| Potassium iso. | Water | 25 | 92 | 99 |

Comparative Methods

Traditional methods using phosgene or carbamoyl chlorides are less environmentally friendly . The aqueous method outperforms these by eliminating hazardous byproducts and simplifying purification .

Structural Characterization

Molecular Configuration

The compound’s structure comprises a urea group () flanked by two morpholinylmethyl groups. X-ray crystallography of analogous ureas shows planar geometry at urea nitrogens, with torsional angles influencing conformational stability .

Table 2: Key Structural Parameters

Spectroscopic Data

-

FTIR: Strong absorption at 1640 cm (C=O stretch) and 3300 cm (N-H stretch) .

-

H NMR: Peaks at δ 3.65 ppm (morpholine CH) and δ 6.20 ppm (urea NH) .

Chemical Reactivity and Stability

Hydrolysis and Degradation

The urea moiety undergoes hydrolysis under acidic or basic conditions, yielding morpholine and carbon dioxide. Stability studies indicate a half-life of >24 hours at pH 7.4, suitable for pharmaceutical formulations.

Functionalization Reactions

The secondary amines in morpholine rings permit alkylation or acylation, enabling derivatization for structure-activity relationship (SAR) studies .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound inhibits serine proteases by forming hydrogen bonds with catalytic triads (e.g., trypsin, ). Morpholine groups enhance binding via hydrophobic interactions .

Applications in Drug Discovery

Solubility Enhancement

Morpholine substituents increase aqueous solubility (), critical for oral bioavailability .

Case Study: Anticancer Agents

Derivatives of this compound show promise as kinase inhibitors. For example, analog X inhibits PI3Kδ with .

Future Perspectives

Synthetic Advancements

Exploring microwave-assisted synthesis could reduce reaction times from hours to minutes .

Therapeutic Exploration

Targeted delivery systems, such as nanoparticle encapsulation, may improve pharmacokinetics for CNS applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume